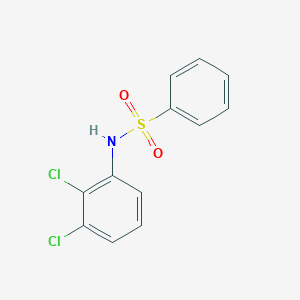

N-(2,3-dichlorophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(12(10)14)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIYLVSTCHKPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356515 | |

| Record name | N-(2,3-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92589-22-5 | |

| Record name | N-(2,3-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide

This guide provides a comprehensive overview of the synthesis of this compound, a benzenesulfonamide derivative of interest to researchers, scientists, and professionals in drug development. The document outlines the detailed experimental protocols for its preparation, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, benzenesulfonyl chloride, from benzene and chlorosulfonic acid. The subsequent step is the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline to yield the final product.

Experimental Protocols

Step 1: Synthesis of Benzenesulfonyl Chloride

This procedure is adapted from a reliable method for the preparation of benzenesulfonyl chloride.[1][2][3][4]

Materials:

-

Benzene

-

Chlorosulfonic acid

-

Crushed ice

-

Carbon tetrachloride

-

Dilute sodium carbonate solution

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and an outlet for gas, place chlorosulfonic acid.

-

Slowly add benzene to the chlorosulfonic acid while stirring and maintaining the temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Pour the reaction mixture onto a large amount of crushed ice.

-

Extract the oily layer with carbon tetrachloride.

-

Wash the combined organic extracts with a dilute sodium carbonate solution.

-

The solvent is removed by distillation, and the crude benzenesulfonyl chloride is purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline. The use of pyridine as a solvent and base is a common practice in the synthesis of N-aryl sulfonamides.

Materials:

-

Benzenesulfonyl chloride

-

2,3-dichloroaniline

-

Dry Pyridine

-

Ice-cold water

Procedure:

-

Dissolve 2,3-dichloroaniline in dry pyridine in a reaction flask.

-

To this solution, add benzenesulfonyl chloride dropwise while stirring. An exothermic reaction may be observed, and cooling may be necessary to maintain a controlled reaction temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.

-

Filter the solid precipitate, wash it thoroughly with water to remove pyridine and any water-soluble impurities.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| Elemental Analysis | ||

| % Carbon (Calculated) | 47.70 | [1] |

| % Carbon (Found) | 47.43 | [1] |

| % Hydrogen (Calculated) | 3.00 | [1] |

| % Hydrogen (Found) | 3.11 | [1] |

| % Nitrogen (Calculated) | 4.64 | [1] |

| % Nitrogen (Found) | 4.39 | [1] |

| % Sulfur (Calculated) | 10.61 | [1] |

| % Sulfur (Found) | 10.43 | [1] |

| Molecular Weight | 302.18 g/mol |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2,3-dichlorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound N-(2,3-dichlorophenyl)benzenesulfonamide. Due to the limited availability of direct experimental data for some parameters, this guide also incorporates general characteristics of related benzenesulfonamide compounds to offer a predictive context for its behavior.

Core Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the table below. The information is primarily derived from crystallographic studies.

| Property | Value | Source |

| Chemical Formula | C₁₂H₉Cl₂NO₂S | [1][2] |

| Molecular Weight | 302.18 g/mol | [1] |

| CAS Number | 92589-22-5 | [3][4] |

| Melting Point | 387.2 K (114.05 °C) | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Solubility | No experimental data available. Generally, benzenesulfonamides exhibit low solubility in water and higher solubility in organic solvents like ethanol and ether.[5][6] Solubility is expected to be influenced by the dichlorophenyl group. | N/A |

| pKa | No experimental data available. Benzenesulfonamides are weakly acidic.[5] The pKa is influenced by substituents on the aromatic rings. | N/A |

| LogP | No experimental data available. The presence of two aromatic rings and two chlorine atoms suggests a lipophilic character. | N/A |

Experimental Protocols

A general method for the synthesis of N-(aryl)arylsulfonamides, which is applicable to this compound, involves the reaction of a substituted aniline with a benzenesulfonyl chloride.[7][8][9]

Synthesis of this compound:

-

Reaction Setup: 2,3-dichloroaniline is dissolved in a suitable solvent, such as pyridine or in the presence of an aqueous base.

-

Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is added dropwise to the solution of 2,3-dichloroaniline, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Progression: The reaction mixture is stirred for a specified period at room temperature or with gentle heating to ensure completion of the reaction.

-

Work-up: The reaction mixture is then poured into ice-cold water to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with water to remove any remaining acid and salts, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available scientific literature detailing specific signaling pathways or significant, well-characterized biological activities associated with this compound. While benzenesulfonamide derivatives are a well-known class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects, the specific activity profile of this particular dichlorinated analog remains to be elucidated. Researchers investigating this compound would be entering a novel area of study.

Logical Relationships in Physicochemical Properties

The physicochemical properties of this compound are logically interconnected. The following diagram illustrates these relationships.

References

- 1. This compound [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 92589-22-5 | Benchchem [benchchem.com]

- 4. N-(2,3-dichlorophenyl)benzene sulfonamide [webbook.nist.gov]

- 5. N-(2,3-Dichlorophenyl)propanamide | C9H9Cl2NO | CID 835348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(3-chlorophenyl)-N-methyl-N-(piperidin-4-ylmethyl)benzenesulfonamide | C19H23ClN2O2S | CID 46890965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,3-dichlorophenyl)benzenesulfonamide: A Technical Guide on its Core Characteristics and Postulated Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dichlorophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. While the precise mechanism of action for this compound is not yet fully elucidated, its structural features and the known biological activities of related compounds suggest several potential pathways for its pharmacological effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, structural characteristics, and potential mechanisms of action based on available scientific literature. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

The benzenesulfonamide moiety is a cornerstone in the development of numerous clinically important drugs, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1] The versatility of this scaffold allows for structural modifications that can fine-tune its pharmacological profile. This compound, a specific derivative, has been the subject of chemical synthesis and structural characterization. Although its direct biological targets remain largely to be identified, the presence of the 2,3-dichlorophenyl group is a notable feature found in other biologically active molecules, including potent allosteric inhibitors of SHP2 (Src homology 2-containing protein tyrosine phosphatase 2), a significant oncoprotein.[2] This guide synthesizes the available data on this compound to provide a foundation for future research into its mechanism of action and therapeutic potential.

Molecular Structure and Physicochemical Properties

The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction, providing valuable insights into its conformation. The molecule exhibits a characteristic twisted conformation, with a significant dihedral angle between the benzenesulfonyl and the 2,3-dichlorophenyl rings.[2][3] This non-planar arrangement is a common feature in N-aryl benzenesulfonamides and is influenced by the substitution pattern on the aromatic rings.[2]

Table 1: Crystallographic Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₉Cl₂NO₂S | [3] |

| Molecular Weight | 302.16 g/mol | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 8.466 (1) | [3] |

| b (Å) | 9.805 (1) | [3] |

| c (Å) | 15.876 (2) | [3] |

| β (°) | 92.10 (1) | [3] |

| Volume (ų) | 1317.0 (3) | [3] |

| Z (molecules per unit cell) | 4 | [3] |

| Temperature (K) | 293 | [3] |

| Dihedral Angle (benzenesulfonyl and 2,3-dichlorophenyl rings) | 54.8 (2)° | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs is generally achieved through the reaction of a substituted benzenesulfonyl chloride with the corresponding aniline derivative.[4][5][6]

General Synthesis Protocol

A common method for the synthesis of N-(aryl)benzenesulfonamides involves the following steps:

-

Preparation of Benzenesulfonyl Chloride: The appropriate benzene derivative (e.g., benzene, toluene, xylene) is dissolved in a suitable solvent like chloroform.[5][6] The solution is then treated dropwise with chlorosulfonic acid at 0°C.[5][6] After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and poured into crushed ice. The organic layer containing the benzenesulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.[5][6]

-

Reaction with 2,3-dichloroaniline: The resulting benzenesulfonyl chloride is then reacted with a stoichiometric amount of 2,3-dichloroaniline.[4][5][6] The mixture is heated, often to boiling, for a short period (e.g., ten minutes).[4][5][6]

-

Isolation and Purification: After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the solid this compound.[4][5][6] The product is collected by filtration under suction, washed thoroughly with cold water, and then recrystallized from a suitable solvent such as dilute ethanol to achieve a constant melting point.[4][5][6] The purity of the compound is typically confirmed by infrared and NMR spectroscopy.[4][5][6]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Mechanisms of Action

While direct studies on the mechanism of action of this compound are limited, the broader class of sulfonamides is known to interact with various biological targets.[2] Furthermore, the specific substitution pattern of this compound provides clues to its potential activities.

Postulated Inhibition of SHP2 Signaling Pathway

The 2,3-dichlorophenyl moiety is a key structural feature in several potent and selective allosteric inhibitors of SHP2.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival through the RAS-MAPK signaling pathway. Its aberrant activation is implicated in various cancers. Allosteric inhibitors bind to a pocket away from the active site, stabilizing the enzyme in an auto-inhibited conformation.[2] Given the presence of the 2,3-dichlorophenyl group, it is plausible that this compound could act as a SHP2 inhibitor.

Caption: Postulated inhibition of the SHP2 signaling pathway.

Other Potential Biological Activities

Benzenesulfonamide derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially act on multiple targets:

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.[7]

-

Antimicrobial Activity: Many sulfonamides possess antibacterial properties by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[1][8]

-

Anti-inflammatory Effects: Some sulfonamides act as selective COX-2 inhibitors, reducing inflammation.[9]

-

Anticancer Activity: Beyond SHP2, other mechanisms for the anticancer effects of sulfonamides include inhibition of the Wnt/β-catenin signaling pathway and targeting mitochondrial complexes.[10][11]

-

HIV-1 Capsid Inhibition: Certain benzenesulfonamide-containing compounds have been identified as inhibitors of the HIV-1 capsid protein, interfering with viral replication.[12]

Future Research Directions

The elucidation of the specific mechanism of action of this compound requires further investigation. The following experimental approaches are recommended:

-

Target Identification and Validation: High-throughput screening against a panel of kinases, phosphatases, and other enzymes to identify primary molecular targets.

-

In Vitro and In Vivo Efficacy Studies: Evaluation of the compound's activity in relevant cell-based assays (e.g., cancer cell proliferation, antimicrobial activity) and in animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to understand the contribution of different structural motifs to its activity and to optimize potency and selectivity.

-

Detailed Mechanistic Studies: Once a primary target is identified, further biochemical and biophysical assays (e.g., enzyme kinetics, surface plasmon resonance) should be conducted to characterize the binding and inhibitory mechanism.

Conclusion

This compound represents a molecule of interest within the pharmacologically significant class of sulfonamides. While its precise mechanism of action remains to be fully characterized, its structural similarity to known inhibitors of key signaling proteins, such as SHP2, suggests promising avenues for future research. This technical guide provides a summary of the current knowledge, highlighting the need for further studies to unlock the therapeutic potential of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for guiding future research endeavors in the field of drug discovery.

References

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. This compound | 92589-22-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooxygenase-2 inhibitor SC-236 [4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-l] benzenesulfonamide] suppresses nuclear factor-kappaB activation and phosphorylation of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase, and c-Jun N-terminal kinase in human mast cell line cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of N-(2,3-dichlorophenyl)benzenesulfonamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The N-(2,3-dichlorophenyl)benzenesulfonamide scaffold is a promising, yet underexplored, platform in the landscape of medicinal chemistry. As a member of the broader benzenesulfonamide class, it holds potential for a wide array of biological activities, from antimicrobial and anticancer to enzyme inhibition. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the known biological activities, experimental methodologies, and potential mechanisms of action associated with this compound and its derivatives, offering a foundation for future research and drug development endeavors.

Synthesis and Structural Characteristics

The foundational structure, this compound, can be synthesized through the reaction of 2,3-dichloroaniline with benzenesulfonyl chloride.[1] This straightforward synthetic route allows for the generation of a diverse library of derivatives through the use of variously substituted anilines and sulfonyl chlorides.

Crystallographic studies of this compound and its analogs, such as 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, reveal a non-planar conformation with a significant twist between the two aromatic rings.[2] This three-dimensional structure is a key determinant of its interaction with biological targets.

Anticancer Activity

While specific anticancer data for this compound is limited in publicly available literature, the broader class of benzenesulfonamide derivatives has demonstrated significant potential as antineoplastic agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer progression.

One of the most well-studied targets is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] Benzenesulfonamides are known to be potent inhibitors of these zinc metalloenzymes.[1] The inhibition of CAs can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[5]

Recent research has also explored the potential of benzenesulfonamide derivatives as inhibitors of other kinases involved in cancer signaling pathways. For instance, novel 1,3-diaryl-4-sulfonamidoarylpyrazole derivatives have been evaluated for their kinase inhibitory effects.[6] Furthermore, a novel 1,2,4-triazine sulfonamide derivative has shown promising anticancer potential in colon cancer cells, with an IC50 value of 1.7 µM in DLD-1 cells.[7]

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50/GI% | Reference |

| Novel 1,2,4-triazine sulfonamide derivative (MM131) | DLD-1 (Colon) | 1.7 µM | [7] |

| Novel 1,2,4-triazine sulfonamide derivative (MM131) | HT-29 (Colon) | 5.6 µM | [7] |

| Benzenesulfonamides incorporating s-triazines (12d) | MDA-MB-468 (Breast) | GI% = 62% | [4] |

| Benzenesulfonamides incorporating s-triazines (12d) | MDA-MB-468 (Breast) | IC50 = 3.99 ± 0.21 µM | [4] |

| Benzenesulfonamides incorporating s-triazines (12i) | MDA-MB-468 (Breast) | IC50 = 1.48 ± 0.08 µM | [4] |

| Benzenesulfonamides incorporating s-triazines (12d) | CCRF-CM (Leukemia) | IC50 = 4.51 ± 0.24 µM | [4] |

| Benzenesulfonamides incorporating s-triazines (12i) | CCRF-CM (Leukemia) | IC50 = 9.83 ± 0.52 µM | [4] |

| 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (6a) | HepG2 (Liver) & MCF-7 (Breast) | Excellent in vitro activity | [8] |

| Triazole-linked benzenesulfonamide (5g) | DLD-1 (Colorectal) | IC50 = 11.84 µM | [9] |

| Triazole-linked benzenesulfonamide (5j) | HT-29 (Colorectal) | IC50 = 9.35 µM | [9] |

Antimicrobial Activity

The sulfonamide moiety is historically significant in the development of antimicrobial agents. The primary mechanism of action for many sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the bacterial metabolic pathway, leading to a bacteriostatic effect.[1]

Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl derivative) | S. aureus | 3.9 | [10] |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl derivative) | A. xylosoxidans | 3.9 | [10] |

| N-1,3-Benzoxazol-2yl benzene sulfonamides (3a and 3b) | S. aureus, E. coli | Pronounced antimicrobial activity | [12] |

| Thiazolone–benzenesulfonamides (4e, 4g, 4h) | S. aureus | Significant inhibition at 50 µg/mL | [13] |

| Thiazolone–benzenesulfonamides (4g, 4h) | K. pneumoniae (biofilm) | Potential anti-biofilm inhibition | [13] |

Experimental Protocols

In Vitro Anticancer Screening

A common method for evaluating the anticancer activity of novel compounds is the in vitro screening against a panel of human cancer cell lines.

General Protocol:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Cell Viability Assay (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][14]

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

General Protocol (Broth Microdilution Method):

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16]

Signaling Pathways and Mechanisms of Action

The biological activity of benzenesulfonamide derivatives is intrinsically linked to their ability to interact with and modulate specific signaling pathways.

References

- 1. This compound | 92589-22-5 | Benchchem [benchchem.com]

- 2. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsr.net [ijsr.net]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. apec.org [apec.org]

- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of N-(2,3-dichlorophenyl)benzenesulfonamide

This technical guide provides a detailed overview of the crystal structure of this compound, a molecule of interest in medicinal chemistry and materials science. The document outlines the crystallographic parameters, experimental procedures for its synthesis and crystal growth, and the methodology for its structural determination.

Introduction

This compound belongs to the class of sulfonamides, a significant scaffold in drug discovery known for a wide range of biological activities. The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physicochemical properties, guiding structure-activity relationship (SAR) studies, and informing rational drug design. This guide summarizes the key crystallographic data and the experimental protocols used to elucidate the solid-state structure of this compound.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] A summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₉Cl₂NO₂S |

| Formula Weight | 302.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.466 (1) |

| b (Å) | 9.805 (1) |

| c (Å) | 15.876 (2) |

| β (°) | 92.10 (1) |

| Volume (ų) | 1317.0 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.524 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (mm⁻¹) | 0.64 |

| F(000) | 616 |

| Crystal Size (mm) | 0.28 × 0.20 × 0.11 |

| θ range for data collection (°) | 2.4 to 25.0 |

| Reflections Collected | 2824 |

| Independent Reflections | 2022 |

| R_int | 0.042 |

| Data / Restraints / Parameters | 2022 / 0 / 167 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I > 2σ(I)] | R₁ = 0.049, wR₂ = 0.103 |

| R indices (all data) | R₁ = 0.049, wR₂ = 0.103 |

| Largest diff. peak and hole (e Å⁻³) | 0.24 and -0.21 |

Data sourced from Tkachev et al., Acta Cryst. (2006). E62, o2514–o2515.[1]

Table 2: Selected Molecular Geometry Parameters

| Parameter | Value |

| Dihedral Angle between Benzene Rings (°) | 54.8 (2) |

| Torsion Angle N1—S1—C1—C2 (°) | -106.8 (3) |

| Torsion Angle of Sulfonyl Group relative to Ph2 (°) | -63.8 (4) |

Data sourced from Tkachev et al., Acta Cryst. (2006). E62, o2514–o2515.[1]

Experimental Protocols

The experimental procedures for the synthesis, purification, and structural analysis of this compound are detailed below. The protocols are based on established methods for the preparation of arylsulfonamides.[2][3][4][5]

Synthesis of this compound

-

Preparation of Benzenesulfonyl Chloride: In a fume hood, a solution of benzene in a suitable solvent like chloroform is cooled to 0 °C in an ice bath. Chlorosulfonic acid is added dropwise to the stirred solution. After the initial vigorous reaction (evolution of HCl gas) subsides, the reaction mixture is allowed to warm to room temperature. The mixture is then carefully poured onto crushed ice. The organic layer containing benzenesulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.

-

Sulfonamidation: The crude benzenesulfonyl chloride is treated with a stoichiometric amount of 2,3-dichloroaniline. The mixture is heated (e.g., boiled for ten minutes) to drive the reaction to completion.[2][3]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a beaker of ice-cold water (e.g., 100 ml) to precipitate the crude product.[2][3][4][5] The solid this compound is collected by suction filtration and washed thoroughly with cold water.[2][3][4][5] The product is then recrystallized from a suitable solvent system, such as a dilute ethanol solution, to achieve high purity.[2][3][4][5] The purity of the final compound is typically confirmed by measuring its melting point and recording its infrared (IR) and nuclear magnetic resonance (NMR) spectra.[2][3][4]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound.[2][4] A common method involves dissolving the this compound in ethanol or a water-ethanol mixture and allowing the solvent to evaporate slowly at room temperature over several days.[1]

Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal with well-defined faces and dimensions (e.g., 0.28 × 0.20 × 0.11 mm) is selected and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker P4) equipped with a radiation source (e.g., Mo Kα).[1] The data is collected at a controlled temperature, in this case, 293 K.[1] A series of diffraction images are collected using ω–2θ scans.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in a difference Fourier map or placed in calculated positions and refined using a riding model.[1][4]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

Caption: Workflow for Crystal Structure Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-(2,3-Dichlorophenyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-(2,3-dichlorophenyl)benzenesulfonamide and its closely related analogues. Due to the limited availability of direct spectroscopic data for the title compound in the reviewed literature, this document presents data from structurally similar molecules to offer valuable insights for researchers in the field.

Spectroscopic Data Analysis

Table 1: Infrared (IR) Spectroscopic Data of Representative Benzenesulfonamides

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound |

| N-H Stretch | 3390 - 3229 | General Arylsulfonamides[1] |

| C-H Stretch (Aromatic) | ~3100 - 3000 | General Aromatic Compounds |

| S=O Asymmetric Stretch | 1344 - 1317 | General Arylsulfonamides[1] |

| S=O Symmetric Stretch | 1187 - 1147 | General Arylsulfonamides[1] |

| S-N Stretch | 924 - 906 | General Arylsulfonamides[1] |

| C-Cl Stretch | ~800 - 600 | General Aryl Halides |

Table 2: ¹H NMR Spectroscopic Data of a Related Compound: 4-Methyl-N-(2,3-dichlorophenyl)benzenesulfonamide

Note: The chemical shifts for this compound are expected to be similar, with the absence of the methyl signal and slight variations in the aromatic region.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 8.0 | m | - |

| NH | ~7.5 (variable) | br s | - |

Table 3: ¹³C NMR Spectroscopic Data of a Related Compound: 4-Methyl-N-(2,3-dichlorophenyl)benzenesulfonamide

Note: The chemical shifts for this compound are expected to be analogous, with the absence of the methyl carbon signal.

| Carbon Atoms | Chemical Shift (δ, ppm) |

| Aromatic C-Cl | ~125 - 135 |

| Aromatic C-H | ~120 - 130 |

| Aromatic C-S | ~140 |

| Aromatic C-N | ~138 |

Table 4: Mass Spectrometry (MS) Data of Benzenesulfonamide

Note: For this compound (C₁₂H₉Cl₂NO₂S), the molecular ion peak [M]⁺ would be expected around m/z 301, with characteristic isotopic peaks for the two chlorine atoms.

| Ion | m/z | Relative Intensity |

| [C₆H₅SO₂NH₂]⁺ | 157 | Base Peak |

| [C₆H₅SO₂]⁺ | 141 | High |

| [C₆H₅]⁺ | 77 | High |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of N-arylbenzenesulfonamides, adapted from literature procedures for closely related compounds.[2][3][4]

Synthesis of this compound

This procedure is a generalized method based on the synthesis of similar sulfonamides.

Materials:

-

Benzenesulfonyl chloride

-

2,3-Dichloroaniline

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet method.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for N-H, aromatic C-H, S=O (asymmetric and symmetric), and S-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.

-

Record the ¹³C NMR spectrum on the same instrument.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Mass Spectrometry (MS):

-

Obtain the mass spectrum of the compound using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

Caption: Spectroscopic data to structure relationship.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,3-dichlorophenyl)benzenesulfonamide: A Scoping Review of Potential Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dichlorophenyl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core and a dichlorinated phenyl ring. While direct therapeutic applications of this specific molecule have not been extensively documented in publicly available research, its structural motifs are present in a variety of pharmacologically active agents. This technical guide explores the potential therapeutic targets of this compound by examining the established biological activities of its core components: the benzenesulfonamide scaffold and the 2,3-dichlorophenyl moiety. This analysis suggests potential applications in oncology and other therapeutic areas, providing a foundation for future research and drug development efforts.

Introduction: The Therapeutic Legacy of the Sulfonamide Moiety

The journey of sulfonamide-based drugs commenced in the 1930s with the discovery of Prontosil, the first drug to effectively treat bacterial infections. This groundbreaking discovery revealed that Prontosil is a prodrug, converted in the body to its active form, sulfanilamide. This finding unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives. These "sulfa drugs" were the first broadly effective systemic antibacterials and played a pivotal role in reducing mortality from infections during World War II.

While their prominence as primary antibiotics has diminished with the advent of penicillin and other antibiotics, sulfonamides remain crucial, often used in combination therapies to combat bacterial resistance. More importantly, the versatility of the sulfonamide scaffold has led to its incorporation into drugs targeting a wide array of physiological processes, resulting in the development of diuretics, antidiabetic agents, and anticonvulsants. The benzenesulfonamide moiety, in particular, is a privileged structure in medicinal chemistry, valued for its ability to act as a versatile building block in drug design.

Potential Therapeutic Targets Based on Structural Analogs

The therapeutic potential of this compound can be inferred from the known activities of compounds containing its key structural features. This section details potential targets in oncology based on the established mechanisms of benzenesulfonamide and 2,3-dichlorophenyl-containing molecules.

Carbonic Anhydrase IX (CA IX): A Target in Hypoxic Tumors

The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Of particular interest in oncology is Carbonic Anhydrase IX (CA IX), a transmembrane isozyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH under hypoxic conditions. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.

Numerous studies have demonstrated the potent and selective inhibition of CA IX by benzenesulfonamide derivatives. The primary sulfonamide group (—SO₂NH₂) is crucial for activity, as it coordinates to the zinc ion in the enzyme's active site. The aromatic ring of the benzenesulfonamide can be substituted to enhance binding affinity and selectivity for CA IX over other CA isozymes.

-

Mechanism of Action: Benzenesulfonamide-based inhibitors act as mimics of the bicarbonate substrate, with the sulfonamide moiety directly binding to the catalytic zinc ion, thereby blocking the enzyme's activity.

Although no studies have directly evaluated this compound as a CA IX inhibitor, its core structure suggests it could be a starting point for the design of novel CA IX inhibitors.

Tropomyosin Receptor Kinase A (TrkA): A Target in Neuroectodermal Tumors

The Tropomyosin receptor kinase (Trk) family, particularly TrkA, has emerged as a significant therapeutic target in various cancers, most notably in glioblastoma and other tumors with NTRK gene fusions. TrkA is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), activates downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, which are critical for cell growth, survival, and proliferation.

Recent research has identified benzenesulfonamide derivatives as promising inhibitors of TrkA. These compounds have demonstrated cytotoxic effects in TrkA-overexpressing cancer cell lines.

-

Signaling Pathway: The inhibition of TrkA by benzenesulfonamide-based compounds would disrupt the NGF-TrkA signaling axis, leading to the downregulation of pro-survival pathways like Ras/MAPK and PI3K/AKT.

The presence of the benzenesulfonamide core in this compound suggests its potential as a scaffold for developing TrkA inhibitors.

SH2 Domain-Containing Phosphatase 2 (SHP2): An Oncogenic Phosphatase

The 2,3-dichlorophenyl moiety is a key structural feature in a class of potent and selective allosteric inhibitors of SH2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key activator of the RAS-MAPK signaling pathway, and its hyperactivity is implicated in the development and progression of various cancers.

Allosteric inhibitors of SHP2 bind to a pocket away from the active site, stabilizing the enzyme in a closed, auto-inhibited conformation. This prevents SHP2 from adopting its active conformation and engaging with its substrates.

-

Mechanism of Inhibition: The 2,3-dichlorophenyl group in these inhibitors typically occupies a hydrophobic pocket within the allosteric binding site of SHP2, contributing significantly to the binding affinity and inhibitory potency.

The inclusion of the 2,3-dichlorophenyl group in this compound makes it a molecule of interest for potential SHP2 inhibitory activity.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data for this compound is available, the following table summarizes the inhibitory activities of related benzenesulfonamide and 2,3-dichlorophenyl-containing compounds against their respective targets. This data provides a benchmark for the potential potency that could be achieved with derivatives of the title compound.

| Compound Class | Target | Representative Compound | IC₅₀ / Kᵢ | Reference |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase IX | Various heterocyclic substituted benzenesulfonamides | Low nanomolar to sub-nanomolar | [1] |

| Benzenesulfonamide Analogs | TrkA | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | 58.6 µM (in U87 cells) | |

| Imidazopyrazine Derivatives | SHP2 | Compound 2d (containing a 2,3-dichlorophenyl group) | 47 nM | [2] |

| Pyrrolotriazinone Derivatives | SHP2 | PB17-026-01 (containing a 2,3-dichlorophenyl group) | Potent allosteric inhibitor | [3][4] |

Experimental Protocols for Target Validation

The following are generalized experimental protocols that could be adapted to evaluate the potential therapeutic activities of this compound and its derivatives.

Carbonic Anhydrase IX Inhibition Assay

-

Principle: A stopped-flow spectrophotometric assay can be used to measure the inhibition of CA IX-catalyzed CO₂ hydration.

-

Methodology:

-

Recombinant human CA IX is purified.

-

The enzyme is pre-incubated with varying concentrations of the test compound.

-

The reaction is initiated by the addition of a CO₂-saturated buffer.

-

The change in pH is monitored using a pH indicator, and the initial rate of reaction is calculated.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

TrkA Kinase Activity Assay

-

Principle: An in vitro kinase assay can measure the ability of a compound to inhibit the phosphorylation of a substrate by TrkA.

-

Methodology:

-

Recombinant TrkA kinase domain is used.

-

The enzyme is incubated with the test compound, a peptide substrate, and ATP (often radiolabeled ATP).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting or ELISA).

-

IC₅₀ values are calculated from the dose-response curve.

-

SHP2 Phosphatase Activity Assay

-

Principle: A biochemical assay using a phosphopeptide substrate can determine the inhibitory effect of a compound on SHP2 phosphatase activity.

-

Methodology:

-

Recombinant full-length SHP2 is expressed and purified.

-

The enzyme is incubated with the test compound and a synthetic phosphopeptide substrate.

-

The amount of inorganic phosphate released is measured using a colorimetric method (e.g., Malachite Green assay).

-

IC₅₀ values are determined from the concentration-dependent inhibition of phosphatase activity.

-

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

Caption: Potential inhibitory actions on TrkA and SHP2 signaling pathways.

Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying and developing therapeutic candidates.

Conclusion and Future Directions

This compound, while not extensively studied itself, represents a promising chemical scaffold for the development of novel therapeutics, particularly in the field of oncology. The presence of the benzenesulfonamide group suggests potential activity against carbonic anhydrase IX and TrkA, while the 2,3-dichlorophenyl moiety is a key feature in potent SHP2 inhibitors.

Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives against these and other potential targets. A systematic investigation employing the experimental protocols outlined in this guide will be crucial to elucidate the specific mechanism of action and therapeutic potential of this class of compounds. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of lead compounds, paving the way for the development of novel and effective therapeutic agents.

References

- 1. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

In Silico Modeling of N-(2,3-dichlorophenyl)benzenesulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-(2,3-dichlorophenyl)benzenesulfonamide, a molecule belonging to the versatile class of benzenesulfonamides. While direct computational studies on this specific compound are limited in publicly available literature, this document extrapolates from research on structurally similar benzenesulfonamide derivatives to outline potential biological targets and appropriate in silico methodologies. This guide focuses on two primary, well-established targets for the benzenesulfonamide scaffold: Carbonic Anhydrases (CAs) and Peroxisome Proliferator-Activated Receptors (PPARs), offering a foundational framework for future research.

Introduction to this compound

This compound is a synthetic compound featuring a central benzenesulfonamide core. The sulfonamide group is a critical pharmacophore known to interact with a variety of biological targets, primarily through hydrogen bonding.[1] The dichlorophenyl moiety significantly influences the compound's lipophilicity and steric profile, which in turn dictates its binding specificity and affinity for target proteins.

The crystal structure of related compounds, such as 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, reveals key conformational features. The torsion angle of the C—SO2—NH—C segment and the dihedral angle between the two benzene rings are crucial determinants of its three-dimensional shape.[2] These structural parameters are fundamental for accurate in silico modeling.

Potential Biological Targets and Signaling Pathways

Based on the extensive research into the benzenesulfonamide scaffold, two major protein families emerge as high-probability targets for this compound.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Various isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[3][4] Benzenesulfonamides are a well-established class of CA inhibitors.[5] The sulfonamide moiety coordinates with the zinc ion in the active site, while the aromatic rings engage in hydrophobic and van der Waals interactions with surrounding amino acid residues.

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

Caption: Signaling pathway of Carbonic Anhydrase IX (CAIX) under hypoxic conditions in tumors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear hormone receptors that play crucial roles in lipid and glucose metabolism.[6] They are established therapeutic targets for metabolic disorders like type 2 diabetes.[6] Certain benzenesulfonamide derivatives have been identified as modulators of PPARs, particularly PPARγ. These compounds can act as either agonists or antagonists, influencing the expression of target genes involved in metabolic and inflammatory pathways.

Signaling Pathway: PPARγ Activation

Caption: Simplified pathway of PPARγ activation by a potential ligand.

In Silico Methodologies and Protocols

This section outlines standard in silico protocols that can be applied to study the interaction of this compound with its potential targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a crucial first step in structure-based drug design.

Experimental Protocol: Molecular Docking of a Benzenesulfonamide into Carbonic Anhydrase II

-

Receptor Preparation:

-

Obtain the crystal structure of human Carbonic Anhydrase II (e.g., PDB ID: 2CBA) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

-

Define the binding site based on the location of the catalytic zinc ion and the active site cavity.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

Define the grid box to encompass the entire active site.

-

Run the docking simulation with a specified exhaustiveness level (e.g., 20) to ensure a thorough conformational search.

-

Analyze the resulting docking poses based on their binding energy scores and interactions with key active site residues.

-

Workflow: Molecular Docking

Caption: A typical workflow for a molecular docking experiment.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the interactions in a physiological environment.

Experimental Protocol: MD Simulation of a Benzenesulfonamide-PPARγ Complex

-

System Setup:

-

Use the best-ranked docked pose of the this compound-PPARγ complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Use a force field such as AMBER or CHARMM to describe the atomic interactions.

-

-

Simulation Protocol:

-

Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) in a stepwise manner (NVT and NPT ensembles).

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond occupancy and other key intermolecular interactions over time.

-

Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

-

Quantitative Data from Related Studies

| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Hydrazonobenzenesulfonamides | 18.5 - 800 | Potent inhibitors | Potent inhibitors | Potent inhibitors | [7] |

| Click-chemistry derived benzenesulfonamides | Medium Potency | Medium Potency | Low nM / sub-nM | Low nM / sub-nM | [8] |

| Thiazole-based benzenesulfonamides | - | - | 25.04 | 3.94 | [6] |

Note: This table is illustrative and shows data for classes of compounds, not the specific title compound.

Conclusion

In silico modeling offers a powerful suite of tools for investigating the potential interactions of this compound with biological targets. Based on its chemical scaffold, Carbonic Anhydrases and PPARs represent promising starting points for computational studies. The methodologies of molecular docking and molecular dynamics simulations, as outlined in this guide, provide a robust framework for elucidating binding modes, affinities, and the dynamic behavior of this compound at the molecular level. Such studies are invaluable for guiding further experimental validation and for the rational design of novel therapeutics based on the benzenesulfonamide scaffold.

References

- 1. This compound | 92589-22-5 | Benchchem [benchchem.com]

- 2. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This technical guide focuses on N-(2,3-dichlorophenyl)benzenesulfonamide and its analogs, exploring their synthesis, biological activities, and potential applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, the extensive research on its analogs provides a strong foundation for understanding the therapeutic potential of this chemical class. This document outlines key findings, presents quantitative data for relevant analogs, details experimental protocols, and visualizes associated signaling pathways and workflows.

Synthesis of N-(aryl)benzenesulfonamides

The synthesis of this compound and its analogs is typically achieved through a straightforward nucleophilic substitution reaction. The general scheme involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline in the presence of a base or by heating.

General Synthesis Protocol

A common method involves the dropwise addition of chlorosulfonic acid to a solution of a substituted benzene (e.g., toluene, 1,3-dichlorobenzene) in a solvent like chloroform at 0°C. After the initial evolution of hydrogen chloride subsides, the reaction is brought to room temperature. The resulting benzenesulfonyl chloride is then isolated and reacted with the desired aniline (e.g., 2,3-dichloroaniline) in a stoichiometric ratio, often with heating. The final product is then precipitated by pouring the reaction mixture into ice-cold water, filtered, and purified by recrystallization, typically from ethanol.

Therapeutic Potential and Biological Activity

Benzenesulfonamide analogs have been investigated for a wide range of therapeutic applications, demonstrating activity as anticancer, anti-inflammatory, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for disease progression.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives stems from their ability to inhibit various targets, including receptor tyrosine kinases (RTKs), carbonic anhydrases (CAs), and key components of the Wnt/β-catenin signaling pathway.

Receptor Tyrosine Kinase (RTK) Inhibition: RTKs are crucial regulators of cellular processes like proliferation, survival, and migration.[1] Overexpression or mutation of RTKs, such as the Tropomyosin receptor kinase A (TrkA), is implicated in various cancers, including glioblastoma.[1] Benzenesulfonamide analogs have been identified as promising kinase inhibitors.[1] For instance, the analog AL106 has shown potential as an anti-glioblastoma compound by targeting TrkA.[2]

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a role in pH regulation and other physiological processes.[3] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable anticancer targets.[4] Benzenesulfonamides are a well-established class of CA inhibitors, and analogs have been developed that show potent and selective inhibition of tumor-associated CA isoforms.[5][6]

Wnt/β-Catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[7] Some N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit this pathway by disrupting the interaction between β-catenin and T-cell factor 4 (Tcf-4), a key step in activating gene transcription that promotes tumor growth.

Other Therapeutic Areas

Benzenesulfonamide derivatives have also been explored for their potential in treating cardiovascular diseases by affecting perfusion pressure and coronary resistance.[8] Additionally, their ability to inhibit carbonic anhydrase has led to their investigation as anticonvulsant agents.[9]

Quantitative Data on Benzenesulfonamide Analogs

The following tables summarize the in vitro biological activity of various benzenesulfonamide analogs from the literature. This data highlights the potency and selectivity that can be achieved through structural modifications of the benzenesulfonamide scaffold.

Table 1: Anticancer Activity of Benzenesulfonamide Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Target | Reference |

| AL106 | U87 (Glioblastoma) | Cytotoxicity | 58.6 | TrkA | [2] |

| 12d | MDA-MB-468 (Breast) | Cytotoxicity (Hypoxic) | 3.99 | CA IX | [4] |

| 12i | MDA-MB-468 (Breast) | Cytotoxicity (Hypoxic) | 1.48 | CA IX | [4] |

| C3 | A549 (Lung) | Cytotoxicity | 171.2 | Not Specified | [8] |

| C4 | A549 (Lung) | Cytotoxicity | 213.7 | Not Specified | [8] |

| C6 | A549 (Lung) | Cytotoxicity | 160.1 | Not Specified | [8] |

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogs

| Compound ID | CA Isoform | Inhibition Constant (Kᵢ, nM) | Reference |

| 4 | hCA IX | 1.5 - 38.9 | [5] |

| 5 | hCA IX | 1.5 - 38.9 | [5] |

| 4 | hCA XII | 0.8 - 12.4 | [5] |

| 5 | hCA XII | 0.8 - 12.4 | [5] |

| 5a | hCA IX | 134.8 | [4] |

| 12i | hCA IX | 38.8 | [4] |

Key Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activity of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic effects of potential drug candidates.[10]

Protocol Overview:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Carbonic Anhydrase Inhibition Assay

The activity of carbonic anhydrase is typically measured using a stopped-flow spectrophotometric method that monitors the enzyme-catalyzed hydration of CO₂.

Protocol Overview (Wilbur-Anderson Method):

-

Buffer Preparation: Prepare a chilled Tris-HCl buffer (e.g., 0.02 M, pH 8.0).

-

CO₂-Saturated Water: Prepare ice-cold water saturated with CO₂ by bubbling the gas through it.

-

Blank Measurement: In a beaker maintained at 0-4°C, add the chilled buffer. Quickly add the CO₂-saturated water and measure the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).

-

Enzyme Measurement: Repeat the process, but add a known concentration of the carbonic anhydrase enzyme to the buffer before the addition of CO₂-saturated water. Record the time for the same pH drop (T).

-

Inhibitor Measurement: To determine the inhibitory activity of a compound, pre-incubate the enzyme with the inhibitor for a set period before adding the CO₂-saturated water and measure the time for the pH drop.

-

Calculation: The enzyme activity is calculated using the formula: Units/mg = (T₀ - T) / T. The inhibition constant (Kᵢ) can be determined by measuring the activity at various inhibitor concentrations.[1]

Receptor Tyrosine Kinase Inhibition Assay

Kinase activity assays are performed to determine the ability of a compound to inhibit a specific kinase. These assays often use recombinant kinase domains and measure the phosphorylation of a substrate.

Protocol Overview (ELISA-based):

-

Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide for EGFR).

-

Kinase Reaction: In each well, add the recombinant kinase, the test compound at various concentrations, and a buffer containing ATP and necessary cofactors (e.g., MgCl₂, MnCl₂).

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).

-

Secondary Antibody and Substrate: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a chromogenic or chemiluminescent substrate.

-

Signal Measurement: Read the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. While the specific biological profile of the parent compound is not extensively documented, the broad and potent activities of its analogs against key targets in oncology and other disease areas underscore the value of the benzenesulfonamide scaffold. The structure-activity relationships derived from studies on these analogs provide a roadmap for the design of novel, potent, and selective therapeutic agents. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers aiming to explore and develop this promising class of molecules further.

References

- 1. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. immunopathol.com [immunopathol.com]

- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. resources.mblintl.com [resources.mblintl.com]

Conformational Analysis of N-(2,3-dichlorophenyl)benzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the conformational properties of N-(2,3-dichlorophenyl)benzenesulfonamide, focusing on its solid-state structure as determined by X-ray crystallography. The document summarizes key structural parameters, outlines experimental procedures for its synthesis and characterization, and presents a logical workflow for its analysis. This information is crucial for understanding the molecule's three-dimensional arrangement, which is a key determinant of its physicochemical properties and potential biological activity.

Introduction

Benzenesulfonamides are a class of organic compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The biological activity of these compounds is intrinsically linked to their molecular conformation, which dictates how they interact with their biological targets. This compound is a member of this family, and understanding its conformational preferences is essential for the rational design of new therapeutic agents. This guide focuses on the detailed analysis of its structure, primarily through X-ray crystallography, which provides precise information about bond lengths, bond angles, and torsion angles in the solid state.

Synthesis and Crystallization

The synthesis of this compound and its derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with the appropriately substituted aniline. The general procedure is outlined below.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline.[2] While specific reaction conditions can be optimized, a general procedure is as follows:

-

Reaction Setup: 2,3-dichloroaniline is dissolved in a suitable solvent, such as chloroform or pyridine.

-

Addition of Reagent: Benzenesulfonyl chloride is added dropwise to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Progression: The reaction mixture is then typically brought to room temperature and may be heated (e.g., boiled for a short period) to ensure completion.[3][4]

-

Work-up: The reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.[3][4]

-

Purification: The resulting solid is collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent, such as dilute ethanol, to yield the final product of constant melting point.[3][5][6][7]

Experimental Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction studies are typically grown by slow evaporation of a saturated solution of the purified compound.

-

Solution Preparation: A saturated solution of this compound is prepared in a suitable solvent, such as ethanol.

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days.

-

Crystal Formation: As the solvent evaporates, the concentration of the solute exceeds its solubility limit, leading to the formation of single crystals.

Conformational Analysis through X-ray Crystallography

The solid-state conformation of this compound has been determined by single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the molecule, from which precise geometric parameters can be extracted.

Crystal Structure Data

The crystal structure of this compound reveals a monoclinic crystal system with the space group P21/c.[2] Key crystallographic data are summarized in the table below.

| Parameter | Value[2] |

| Molecular Formula | C₁₂H₉Cl₂NO₂S |

| Molecular Weight | 302.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.466 (1) |

| b (Å) | 9.805 (1) |

| c (Å) | 15.876 (2) |

| β (°) | 92.10 (1) |

| Volume (ų) | 1317.0 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Molecular Geometry and Key Torsion Angles

The conformation of this compound is characterized by the relative orientation of the two benzene rings and the geometry around the sulfonamide linkage. The dihedral angle between the two benzene rings is a critical parameter, and for the title compound, it is 54.8 (2)°.[2]

The conformation around the S-N bond is also of significant interest. The torsion angles involving the C-S-N-C backbone define the overall shape of the molecule. For this compound, the S1-N1-C7-C12 torsion angle is -63.8 (4)°, and the N1-S1-C1-C2 torsion angle is -106.8 (3)°.[2]